Cas no 452-07-3 (1-(chloromethyl)-2,4-difluorobenzene)

1-(chloromethyl)-2,4-difluorobenzene Chemical and Physical Properties
Names and Identifiers
-
- 1-(Chloromethyl)-2,4-difluorobenzene
- 2,4-Difluorobenzyl Chloride
- α-Chloro-2,4-difluorotoluene
- 2,4-difluorobenzylchloride
- 2,4-difluoro-benzyl chloride
- alpha-Chloro-2,4-difluorotoluene
- Benzene, 1-(chloromethyl)-2,4-difluoro-
- 2, 4-difluorobenzyl chloride
- PubChem4912
- 1-(chloromethyl)-2,4-difluoro-benzene
- KSC588M7L
- XPGHWBDZNQUUQD-UHFFFAOYSA-N
- STK503683
- SBB048038
- CK1010
- M
- AKOS000262025
- AM62158
- SY040263
- D3493
- DTXSID80371725
- A22576
- EN300-61214
- MFCD01090988
- SCHEMBL1503215
- PS-10668
- FT-0656791
- J-507214
- FT-0609768
- 452-07-3
- AC-9732
- ALBB-006038
- 672-587-7
- 1-(chloromethyl)-2,4-difluorobenzene
-
- MDL: MFCD01090988
- Inchi: 1S/C7H5ClF2/c8-4-5-1-2-6(9)3-7(5)10/h1-3H,4H2
- InChI Key: XPGHWBDZNQUUQD-UHFFFAOYSA-N
- SMILES: ClC([H])([H])C1C([H])=C([H])C(=C([H])C=1F)F
Computed Properties
- Exact Mass: 162.00500
- Monoisotopic Mass: 162.005
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 108
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 0
- Tautomer Count: nothing
Experimental Properties
- Color/Form: liquid
- Density: 1.294
- Melting Point: 0°C
- Boiling Point: 60°C/10mmHg(lit.)
- Flash Point: 62 ºC
- Refractive Index: 1.4910
- PSA: 0.00000
- LogP: 2.70360
- Solubility: Insoluble in water
- Sensitiveness: Lachrymatory
1-(chloromethyl)-2,4-difluorobenzene Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H314,H318
-
Warning Statement:
P260,P303
P361
P353,P305
P351
P338,P301
P330
P331,P405,P501A - Hazardous Material transportation number:1760
- Hazard Category Code: 34
- Safety Instruction: S26-S36/37/39
-
Hazardous Material Identification:
- HazardClass:8
- PackingGroup:III
- Packing Group:III
- Packing Group:III
- Risk Phrases:R34
1-(chloromethyl)-2,4-difluorobenzene Customs Data
- HS CODE:2903999090
- Customs Data:
China Customs Code:
2903999090Overview:
2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
1-(chloromethyl)-2,4-difluorobenzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-61214-10.0g |
1-(chloromethyl)-2,4-difluorobenzene |
452-07-3 | 95% | 10.0g |
$72.0 | 2023-02-13 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R011232-25g |
1-(chloromethyl)-2,4-difluorobenzene |
452-07-3 | 97% | 25g |
¥797 | 2024-05-23 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D122811-5g |
1-(chloromethyl)-2,4-difluorobenzene |
452-07-3 | 97% | 5g |
¥411.90 | 2023-09-03 | |
TRC | D451453-25g |
2,4-Difluorobenzyl chloride |
452-07-3 | 25g |
$98.00 | 2023-05-18 | ||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R011232-5g |
1-(chloromethyl)-2,4-difluorobenzene |
452-07-3 | 97% | 5g |
¥395 | 2024-05-23 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | D3493-25g |
1-(chloromethyl)-2,4-difluorobenzene |
452-07-3 | 95.0%(GC) | 25g |
1870.0CNY | 2021-08-05 | |
Chemenu | CM368742-5g |
1-(Chloromethyl)-2,4-difluorobenzene |
452-07-3 | 95%+ | 5g |
$68 | 2022-06-11 | |
Fluorochem | 021891-5g |
2,4-Difluorobenzyl chloride |
452-07-3 | 98% | 5g |
£10.00 | 2022-03-01 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | D3493-5g |
1-(chloromethyl)-2,4-difluorobenzene |
452-07-3 | 95.0%(GC) | 5g |
580.0CNY | 2021-08-05 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D122811-1g |
1-(chloromethyl)-2,4-difluorobenzene |
452-07-3 | 97% | 1g |
¥123.90 | 2023-09-03 |
1-(chloromethyl)-2,4-difluorobenzene Related Literature
-
Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
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2. Back matter
-
L. Navarrete,C. Solís,J. M. Serra J. Mater. Chem. A, 2015,3, 16440-16444
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Qianqian Chi,Genping Zhu,Dongmei Jia,Wei Ye,Yikang Wang,Jun Wang,Ting Tao,Fuchun Xu,Gan Jia,Wenhao Li,Peng Gao Nanoscale, 2021,13, 4496-4504
-
Martina Pepicelli,Tom Verwijlen,Theo A. Tervoort,Jan Vermant Soft Matter, 2017,13, 5977-5990
Additional information on 1-(chloromethyl)-2,4-difluorobenzene
1-(Chloromethyl)-2,4-Difluorobenzene (CAS No. 452-07-3): A Comprehensive Overview
1-(Chloromethyl)-2,4-difluorobenzene, also known by its CAS registry number 452-07-3, is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which combines a chloromethyl group (-CH₂Cl) attached to a benzene ring that is further substituted with two fluorine atoms at the 2 and 4 positions. The combination of these substituents imparts distinctive chemical properties, making it a valuable intermediate in the synthesis of advanced materials and pharmaceuticals.
The synthesis of 1-(chloromethyl)-2,4-difluorobenzene typically involves multi-step reactions, often starting from fluorobenzene derivatives or through electrophilic substitution reactions on the aromatic ring. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and environmental impact. For instance, researchers have explored the use of palladium-catalyzed coupling reactions to introduce the chloromethyl group onto the fluorinated benzene ring, achieving high yields and purity levels.
One of the most notable applications of 1-(chloromethyl)-2,4-difluorobenzene is in the field of polymer science, where it serves as a key building block for constructing advanced polymeric materials with tailored properties. The chloromethyl group acts as a reactive site for polymerization reactions, enabling the formation of high-performance polymers with applications in electronics, optics, and biomedical devices. Recent studies have demonstrated its use in synthesizing fluoroalkylated polymers with enhanced thermal stability and mechanical strength.
In addition to its role in polymer synthesis, 1-(chloromethyl)-2,4-difluorobenzene has garnered attention in drug discovery due to its ability to act as a bioisostere in medicinal chemistry. The fluorine substituents on the benzene ring contribute to increased lipophilicity and metabolic stability, which are desirable properties for drug candidates. Researchers have employed this compound as a precursor for designing novel kinase inhibitors and other bioactive molecules targeting various disease states.
The physical properties of 1-(chloromethyl)-2,4-difluorobenzene are well-documented, including its melting point (~ -7°C), boiling point (~ 85°C), and density (approximately 1.3 g/cm³). These characteristics make it suitable for use in both laboratory settings and industrial-scale production processes. Furthermore, its solubility in common organic solvents facilitates its handling during chemical transformations.
Recent breakthroughs in computational chemistry have provided deeper insights into the electronic structure and reactivity of 1-(chloromethyl)-2,4-difluorobenzene at the molecular level. Advanced quantum mechanical calculations have revealed that the fluorine atoms exert an electron-withdrawing effect on the aromatic ring, enhancing the electrophilicity of the chloromethyl group and making it more susceptible to nucleophilic attacks during reactions.
In terms of environmental considerations, studies have been conducted to assess the biodegradation potential and toxicity profile of 1-(chloromethyl)-2,4-difluorobenzene. Results indicate that under aerobic conditions, this compound undergoes microbial degradation through oxidative pathways, albeit at a relatively slow rate compared to other chlorinated aromatics.
The demand for 1-(chloromethyl)-2,4-difluorobenzene continues to grow due to its versatility across multiple industries. Its role as an intermediate in specialty chemicals production underscores its importance in modern chemical manufacturing processes.
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